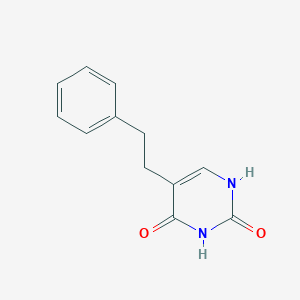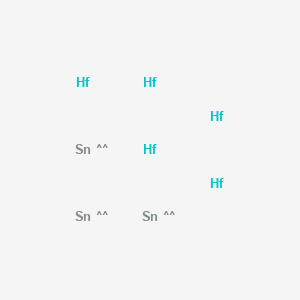
CID 71352179
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71352179 is a chemical compound with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications. Its molecular structure and reactivity offer numerous possibilities for chemical synthesis and biological interactions.
Preparation Methods
The preparation of CID 71352179 involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the desired compound . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 71352179 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the compound can be oxidized using potassium permanganate or reduced using lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 71352179 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, including its role in targeting specific molecular pathways. Industrially, the compound is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of CID 71352179 involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, altering their activity and leading to various biological effects. These interactions can modulate cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
CID 71352179 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include cephalosporins, which are a class of β-lactam antibiotics. While cephalosporins are primarily known for their antibacterial properties, this compound has distinct chemical and biological properties that make it valuable for different applications .
Properties
Molecular Formula |
Hf5Sn3 |
|---|---|
Molecular Weight |
1248.6 g/mol |
InChI |
InChI=1S/5Hf.3Sn |
InChI Key |
LUAYJYMLQDDAAB-UHFFFAOYSA-N |
Canonical SMILES |
[Sn].[Sn].[Sn].[Hf].[Hf].[Hf].[Hf].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


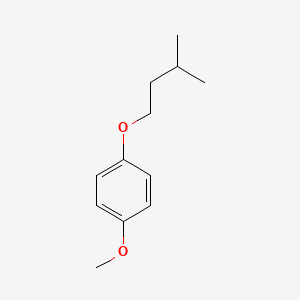
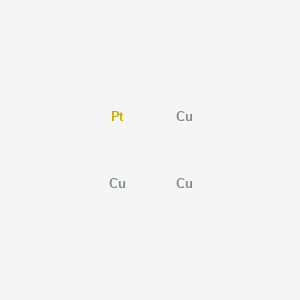
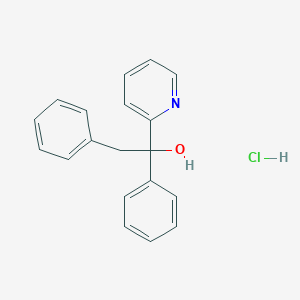
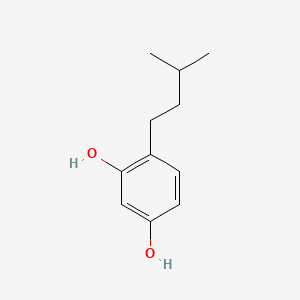
![N-[4-[4-[[4-[[4-(4-acetamidophenyl)sulfonylphenyl]iminomethyl]phenyl]methylideneamino]phenyl]sulfonylphenyl]acetamide](/img/structure/B14715116.png)
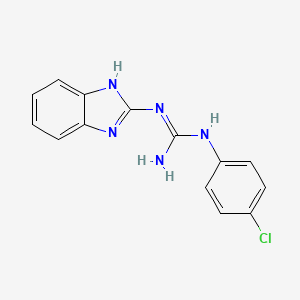
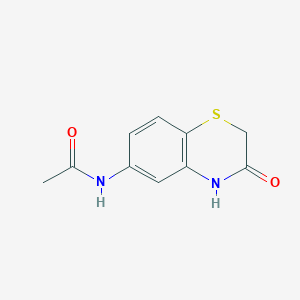
![4-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14715124.png)
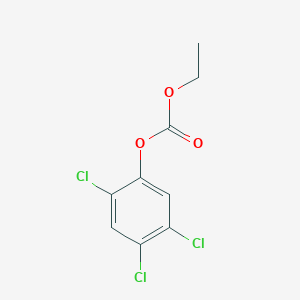
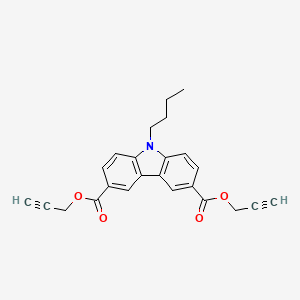
![{4-[(Dimethylamino)methyl]phenyl}(phenyl)methanone](/img/structure/B14715148.png)
![2,2'-[Methylenebis(hydroxyazanediyl)]bis(2-methylpropanenitrile)](/img/structure/B14715164.png)

